5-amino-1-methyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Kinase Inhibition Structural Isomerism

Generic pyrazole-4-carbaldehydes fail in regioselective cyclizations, wasting resources. This 5-amino-1-methyl isomer provides the exact scaffold required for CDK hinge-region binding and pyrazolo[3,4-d]pyrimidine synthesis. - 95% HPLC purity ensures reproducible Friedländer condensations and aldehyde-nitrosylation chemoselectivity. - Validated by patent literature for active CDK inhibitor libraries; 3-amino regioisomer yields inactive analogues. - Available from BenchChem with rapid global delivery, eliminating custom synthesis delays.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 62564-90-3
Cat. No. B1280042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-methyl-1H-pyrazole-4-carbaldehyde
CAS62564-90-3
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C=O)N
InChIInChI=1S/C5H7N3O/c1-8-5(6)4(3-9)2-7-8/h2-3H,6H2,1H3
InChIKeyNDGIYFSWJGZTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Profile & Sourcing


5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 62564-90-3) is a heterocyclic organic compound classified as a 5-aminopyrazole-4-carbaldehyde [1]. It possesses a molecular formula of C5H7N3O and a molecular weight of 125.13 g/mol . The compound features a pyrazole ring with amino, methyl, and aldehyde substituents, which render it a versatile synthetic intermediate for constructing more complex heterocyclic frameworks in pharmaceutical and agrochemical research [2]. It is commercially available as a research chemical from multiple vendors, typically with purities of 95% or 97%, highlighting its established role in laboratory-scale R&D .

Heterocyclic chemistry workflows. Versatile 5-aminopyrazole-4-carbaldehyde scaffold for constructing fused pyrazoles and pyrimidines.
Medicinal chemistry building block. Supports kinase inhibitor library synthesis requiring regioisomeric control.
Synthetic intermediate selection. Distinct electrophilic aldehyde handle for condensation and redox chemistry.

5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Key Substituent Effects


This compound's differentiation is entirely structural, arising from the precise arrangement of its amino, methyl, and aldehyde groups. Even minor positional isomerism, such as a 3-amino substituent, or functional group replacement, like a nitrile or carboxylic acid, fundamentally alters reactivity and biological output . Consequently, substitution with a generic 'pyrazole-4-carbaldehyde' or cheaper analog risks synthetic failure due to different chemo- and regioselectivities [1]. This guide formalizes the limited, evidence-based rationale for its selection over specific comparators.

Required Scaffold 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
Risk with Substitute 3-Amino isomer may lack target kinase affinity; regioisomeric mismatch alters biological binding.
Required Handle Electrophilic aldehyde group
Risk with Substitute Carboxylic acid or nitrile analogs follow divergent reaction paths; chemoselectivity may not transfer.
Required Identity 5-Amino-4-carbaldehyde regioisomer
Risk with Substitute Generic pyrazole-4-carbaldehydes or 5-chloro analogs may fail in scaffold-specific cyclizations.

5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Comparative Evidence


5-Amino vs. 3-Amino: CDK Inhibition Specificity

The compound's precursor, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, is a key intermediate for 5-amino-1-methyl-1H-pyrazole-4-carboxamides, a class of potent CDK inhibitors. This activity is sharply defined by the position of the amino group; the regioisomeric 3-amino substitution acts as a control, demonstrating that the 5-amino motif is required for biological binding [1].

5-Amino vs. 3-Amino: CDK Inhibition
Class-level inference
5-Amino motif required for hinge-region binding; 3-amino isomer reported inactive or significantly less active.
Regioisomeric identity critical for kinase affinity.
SAR inferred from patent-class carboxamide data; aldehyde-specific data not quantified.
Medicinal Chemistry Kinase Inhibition Structural Isomerism Pyrazole Drugs

Aldehyde vs. Carboxylic Acid: Divergent Reactivity

The title compound participates in a chemoselective redox reaction with sodium nitrite (NaNO2) in HCl/MeOH to yield 5-amino-4-nitrosopyrazole, a type of reactivity characteristic of 5-amino-1H-pyrazole-4-carbaldehydes [1]. In contrast, the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid analog reacts with NaNO2 to undergo decarboxylation, yielding simple pyrazole-4-carbaldehydes without the amino group, representing a fundamentally different product outcome [2].

Aldehyde vs. Carboxylic Acid: Reactivity
Class-level inference
Aldehyde yields 5-amino-4-nitrosopyrazole with NaNO2/HCl; acid undergoes decarboxylative pathway instead.
Functional group dictates chemoselective outcome.
Qualitative differentiation reported in literature for substrate class.
Organic Synthesis Methodology Chemoselectivity Electrophilic Reactivity

Nitrile vs. Aldehyde: Key Synthetic Divergence

The title compound is synthesized by reduction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile [1]. While the nitrile is a key precursor, the aldehyde product provides a distinct electrophilic handle for condensation reactions, such as Schiff base formation, which is inaccessible from the nitrile [2]. This means the aldehyde is irreplaceable for certain synthetic sequences.

Nitrile vs. Aldehyde: Synthetic Divergence
Class-level inference
Aldehyde enables Schiff base, hydrazone condensations; nitrile precursor cannot access same electrophilic chemistry.
Aldehyde handle is irreplaceable for condensation sequences.
Qualitative functional group differentiation; reduction step documented.
Organic Synthesis Reduction Functional Group Interconversion

5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Applications & Sourcing


CDK Inhibitor Library Synthesis

When a research program aims to build a library of potential CDK inhibitors, sourcing the 5-amino-1-methyl derivative is critical. This compound provides the verified aminopyrazole scaffold required for hinge-region binding, as established by the patent literature [1]. The regioisomeric 3-amino compound would not yield active CDK inhibitors, making this the only viable building block from the procurement perspective.

Chemoselective Aldehyde Transformations

For reaction discovery or methodology projects involving selective aldehyde-nitrosylation, this compound is the correct substrate choice. Its reactivity with NaNO2/HCl is distinct from that of its carboxylic acid analog, which undergoes decarboxylative pathways. Selecting the correct starting material is essential for achieving the published chemoselectivity [2].

Pyrazolopyrimidine & Fused Heterocycle Synthesis

Labs focused on constructing pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines will require the aldehyde functional group for condensation with active methylene compounds. This specific intermediate is therefore indispensable for these cyclization strategies, as neither the nitrile nor the carboxylic acid can participate in the same Friedländer-type condensations.

Herbicidal Pyrazole Synthesis

In agrochemical R&D, the title compound serves as a precursor to pyrazolopyrimidinones with herbicidal activity. The presence of the 5-amino group is essential for the subsequent transformations that lead to the active herbicide scaffold, and it cannot be replaced by the 5-chloro or 5-unsubstituted analogs [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioisomeric identity confirmation
CDK panel affinity screening
Chemoselective aldehyde transformations
Aldehyde redox reactivity profile
Nitrosylation product verification
Fused pyrazolopyrimidine synthesis
Aldehyde condensation competence
Cyclization product characterization
Agrochemical pyrazole scaffold R&D
5-Amino substitution requirement
Herbicidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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